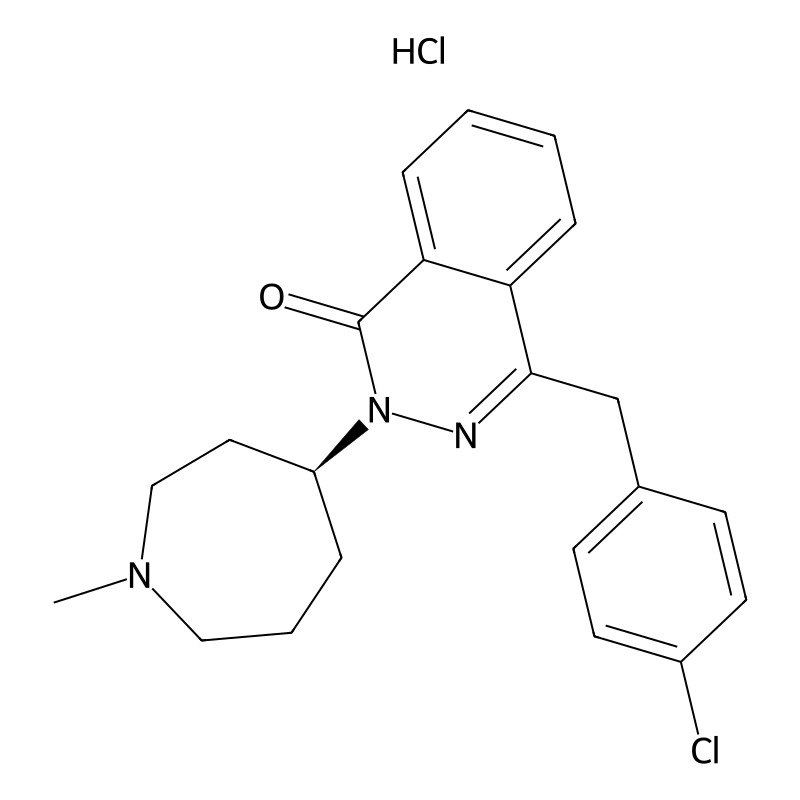

(S)-Azelastine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

(S)-Azelastine hydrochloride H1 receptor binding affinity

H1 Receptor Binding Affinity & Pharmacological Profile

The table below summarizes the key quantitative data on Azelastine's interaction with the histamine H1 receptor.

| Parameter | Experimental Findings | Experimental Context |

|---|---|---|

| Receptor Affinity (Potency) | IC₅₀ values consistently as low or lower than other antihistamines [1]. | Competitive radioligand binding assays on human lung tissue using [³H]pyrilamine [1]. |

| Comparative Affinity | Approximately 10 times greater binding affinity than chlorpheniramine [2] [3]. | Not specified in sources; presented as a general pharmacological characteristic. |

| Receptor Kinetics | Slow dissociation rate constant ((k_{off})) compared to diphenhydramine [4]. | Radioligand binding assays using Chinese hamster ovary (CHO) cell membrane fragments [4]. |

| Functional Duration of Action | Antagonism of histamine response persisted for at least 18 hours post-washout in guinea-pig and human airway tissue [4]. | In vitro washout studies using guinea-pig trachea and human bronchus tissue preparations [4]. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from the key studies.

Competitive Radioligand Binding on Human Lung Tissue [1]

This protocol is used to determine affinity (IC₅₀) for histamine H1 receptors.

- Receptor Source: Human lung tissue membrane preparations.

- Radioligand: [³H]pyrilamine, a known H1 receptor antagonist.

- Procedure:

- Incubate membrane preparations with the radioligand and increasing concentrations of unlabeled Azelastine.

- The unlabeled drug competes with the radioligand for binding to the receptor.

- Measurement: The concentration of Azelastine that displaces 50% of the specific radioligand binding is calculated as the IC₅₀ value.

Kinetics and Duration of Action Studies [4]

These experiments characterize the binding kinetics and functional duration of action.

- A. Kinetic Radioligand Binding:

- Receptor Source: Membrane fragments from CHO cells expressing the human H1 receptor.

- Measurement: Determine the dissociation rate constant ((k_{off})) by allowing Azelastine to bind to the receptor, then adding a high concentration of a different antagonist to prevent re-association, and monitoring the decline in receptor-bound Azelastine over time.

- B. Functional Washout Studies in Tissue:

- Tissue Preparation: Isolated tracheal strips from guinea pigs or human bronchus.

- Procedure:

- Mount tissue in an organ bath and expose it to a single concentration of Azelastine.

- Perform extensive washing over several hours to remove the drug from the bath.

- Challenge the tissue with histamine at various time points post-washout to measure the remaining functional antagonism.

- Key Modifier: Removal of the epithelial layer in guinea-pig trachea reversed the long-lasting effect, suggesting a tissue-based reservoir role for the epithelium [4].

Multi-Mechanism Action in Allergic Response

Azelastine's efficacy stems from its multi-mechanism action. The diagram below illustrates how its H1 receptor antagonism works alongside other pharmacological effects to combat the allergic response.

This diagram shows the core allergic pathway (black) and Azelastine's points of intervention (gray). Beyond potent H1 receptor blockade, Azelastine also stabilizes mast cells to prevent the release of histamine and other mediators (like leukotrienes), and directly inhibits those mediators, providing a comprehensive anti-allergic effect [5] [6] [3].

Key Takeaways for Research and Development

- High Potency: Azelastine is a high-affinity, selective H1 receptor antagonist with potency exceeding first-generation antihistamines like chlorpheniramine [1] [2] [3].

- Long-Lasting Effect: Its sustained duration of action is due to slow dissociation from the H1 receptor and potential tissue retention, particularly in the airway epithelium [4].

- Multi-Target Mechanism: Its efficacy is enhanced by additional mechanisms like mast cell stabilization and anti-inflammatory actions beyond H1 receptor blockade [5] [6].

References

- 1. The interaction of azelastine with human lung histamine H1 ... [pubmed.ncbi.nlm.nih.gov]

- 2. Azelastine - an overview [sciencedirect.com]

- 3. Azelastine hydrochloride: a review of pharmacology ... [go.drugbank.com]

- 4. In vitro characterisation of the duration of action ... [pubmed.ncbi.nlm.nih.gov]

- 5. Azelastine hydrochloride, a dual-acting anti-inflammatory ... [pmc.ncbi.nlm.nih.gov]

- 6. Azelastine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Comprehensive Technical Guide: Pharmacokinetics of (S)-Azelastine Enantiomer

Introduction and Clinical Relevance

Azelastine hydrochloride is a second-generation antihistamine widely used in clinical practice for managing allergic rhinitis and allergic conjunctivitis. Marketed primarily as a racemic mixture containing equal proportions of (R)- and (S)-enantiomers, azelastine exerts its primary therapeutic effect through potent H1-receptor antagonism, effectively mitigating symptoms such as itching, sneezing, and nasal congestion associated with allergic responses. Beyond its antihistaminic properties, azelastine demonstrates additional anti-inflammatory activities including inhibition of multiple inflammatory mediators such as leukotrienes and cytokines, contributing to its broad clinical efficacy. Despite its established therapeutic profile, the individual pharmacokinetic behavior of each enantiomer, particularly the (S)-enantiomer, remains an area of ongoing investigation with significant implications for drug development and clinical use.

The stereochemistry of drug molecules plays a crucial role in their pharmacokinetic and pharmacodynamic profiles, as biological systems frequently exhibit chiral discrimination toward enantiomers. Enzymes, receptors, and transport proteins can recognize enantiomers as distinct molecular entities due to differences in their three-dimensional structure and electronic distribution, leading to potential differences in absorption, distribution, metabolism, and excretion (ADME). Understanding these enantioselective processes is particularly important for drugs like azelastine that are administered as racemates, as significant differences in the pharmacokinetics of the individual enantiomers could impact therapeutic efficacy and safety profiles. This technical guide provides a comprehensive overview of the current understanding of (S)-azelastine pharmacokinetics, with detailed analytical methodologies and experimental protocols to support further research in this field.

Pharmacokinetic Profile of Azelastine Enantiomers

Basic Pharmacokinetic Parameters

Azelastine is administered through various routes, with intranasal administration being particularly common for allergic rhinitis. Recent clinical trials have investigated the bioavailability of different intranasal formulations. In a 2025 Phase I study involving healthy male volunteers, two new azelastine formulations (0.10% and 0.15%) containing sorbitol and sucralose were compared with the commercially available 0.10% formulation. The study demonstrated that the maximum plasma concentration (Cmax) and area under the curve (AUC) pharmacokinetic parameters were similar between the new 0.10% formulation and the commercial 0.10% formulation for both azelastine and its primary metabolite, desmethylazelastine. The most frequently reported adverse events were rhinorrhea (5.6%) and sneezing (5.6%), indicating comparable tolerability profiles across formulations [1].

Enantioselective Absorption and Distribution

The absorption and distribution processes of azelastine enantiomers may exhibit enantioselectivity, particularly when active transport mechanisms are involved. While passive absorption typically does not discriminate between enantiomers, carrier-mediated transport systems can demonstrate significant stereoselectivity. Although specific data on the absorption of (S)-azelastine in humans is limited, research on other chiral antihistamines provides insight into potential enantioselective processes. For instance, studies with fexofenadine have demonstrated that (R)-(+)-fexofenadine achieves plasma concentrations approximately 1.5 times higher than its (S)-(-)-counterpart, primarily due to enantioselective interactions with uptake and efflux transporters including OATP and P-glycoprotein [2].

Regarding distribution, drug-protein interactions play a significant role in enantioselective pharmacokinetics. Both human serum albumin (HSA) and α1-acid glycoprotein (AGP) can exhibit stereoselective binding, potentially leading to differences in the free fraction of each enantiomer available for pharmacological activity or metabolism. While specific plasma protein binding data for (S)-azelastine is not extensively documented in the available literature, the potential for such enantioselective distribution must be considered in comprehensive pharmacokinetic evaluations [2].

Metabolism and Elimination

Azelastine undergoes hepatic metabolism via cytochrome P450 enzymes, primarily forming several metabolites including desmethylazelastine (DAZ), 6-hydroxyazelastine (6-OH-AZ), 7-hydroxyazelastine (7-OH-AZ), and in rats, N-oxide derivatives. The metabolic pathway of azelastine exhibits potential enantioselectivity, meaning the (R)- and (S)-enantiomers may be metabolized at different rates or through different pathways. Research has demonstrated that simultaneous enantioselective determination of azelastine and its three main metabolites is methodologically feasible, allowing for investigation of potential differences in the metabolic fate of individual enantiomers. However, comprehensive quantitative data comparing the metabolic rates and patterns specifically for (S)-azelastine versus its (R)-counterpart in humans remains an area requiring further investigation [3].

Table 1: Key Pharmacokinetic Parameters of Azelastine Enantiomers

| Parameter | Findings | Study Details |

|---|---|---|

| Bioavailability | Similar Cmax and AUC for new 0.10% formulation vs commercial 0.10% formulation | Phase I study in healthy male volunteers (n=54) [1] |

| Metabolites | Desmethylazelastine (DAZ), 6-hydroxyazelastine (6-OH-AZ), 7-hydroxyazelastine (7-OH-AZ) | Identified in humans and rats; N-oxides formed in rats [3] |

| Analytical Methods | Simultaneous enantioselective separation of azelastine and 3 metabolites achieved | HPLC-MS/MS and capillary electrophoresis methods [3] |

| Enantioselectivity | Methodological capability to detect enantiomeric differences established | Quantitative assays for enantiomers in rat plasma [3] |

Analytical Methods for Enantioselective Separation and Quantification

Liquid Chromatography-Mass Spectrometry Techniques

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful technique for the enantioselective analysis of azelastine and its metabolites. Method development for azelastine enantiomers has successfully utilized chiral stationary phases based on amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) and various β-cyclodextrin derivatives. These systems have demonstrated capability for the simultaneous enantioselective determination of azelastine and its three main metabolites (desmethylazelastine, 6-hydroxyazelastine, and 7-hydroxyazelastine), enabling comprehensive investigation of potential enantioselective differences in plasma concentrations and metabolism. The normal-phase conditions typically employ n-hexane with ethanol or 2-propanol as organic modifiers, often with the addition of diethylamine to improve peak shape and resolution for these basic compounds [3].

The HPLC-MS/MS approach provides several advantages for enantioselective pharmacokinetic studies, including high sensitivity, excellent selectivity, and the ability to monitor multiple analytes simultaneously. When applied to extracted rat plasma samples, this methodology has enabled the first detailed investigations into potential enantioselective differences in the pharmacokinetic behavior of azelastine enantiomers. The mass spectrometry detection, particularly when operated in multiple reaction monitoring (MRM) mode, offers superior specificity compared to conventional UV or fluorescence detection, especially important for analyzing complex biological matrices where endogenous compounds may interfere with the analytes of interest [3].

Capillary Electrophoresis Methods

Capillary electrophoresis (CE) presents an alternative approach for enantioselective analysis of azelastine enantiomers, offering distinct advantages including high separation efficiency, minimal solvent consumption, and rapid method development. Enantioselective CE separations of azelastine and its metabolites have been achieved using various cyclodextrin-based chiral selectors added to the background electrolyte. The use of polyacrylamide-coated capillaries has proven particularly beneficial in CE analysis of these basic compounds, significantly reducing electroosmotic flow and analyte adsorption to the capillary wall, thereby improving separation efficiency and reproducibility. Method validation studies have demonstrated that CE can provide comparable results to HPLC-MS/MS for pharmacokinetic studies, offering a complementary technique for enantioselective analysis [3].

Table 2: Analytical Methods for Azelastine Enantiomer Separation

| Method | Chiral Selector | Matrix | Key Features |

|---|---|---|---|

| HPLC-MS/MS | Amylose tris(3,5-dimethylphenylcarbamate) | Rat plasma | Simultaneous enantioselective determination of azelastine and 3 metabolites [3] |

| HPLC-MS/MS | β-cyclodextrin derivatives | Rat plasma | Normal-phase conditions with n-hexane/ethanol or 2-propanol with diethylamine [3] |

| Capillary Electrophoresis | Various cyclodextrins | Rat plasma | Use of polyacrylamide-coated capillaries; validated vs HPLC-MS/MS [3] |

| LC-MS/MS | Cellulose tris(3,5-dimethylphenylcarbamate) | Human plasma | Potential application based on similar basic analytes [4] |

The following diagram illustrates the metabolic pathways of azelastine and the points where enantioselective metabolism may occur:

> Figure 1. Metabolic pathways of azelastine enantiomers showing potential points of enantioselective metabolism.

Detailed Experimental Protocols

HPLC-MS/MS Method for Enantioselective Separation

Sample Preparation Protocol:

- Plasma sample pretreatment: Add 500 μL of rat plasma to a centrifuge tube followed by the addition of 50 μL of internal standard solution (D-17795 at 1 μg/mL in methanol)

- Protein precipitation: Add 1 mL of acetonitrile, vortex mix for 30 seconds, and centrifuge at 10,000 × g for 10 minutes at 4°C

- Liquid-liquid extraction: Transfer the supernatant to a new tube containing 2 mL of n-hexane:ethyl acetate (70:30, v/v), vortex for 2 minutes, and centrifuge at 5,000 × g for 5 minutes

- Evaporation and reconstitution: Evaporate the organic layer to dryness under a gentle nitrogen stream at 40°C, then reconstitute the residue with 100 μL of mobile phase (n-hexane:ethanol:diethylamine, 80:20:0.1, v/v/v)

- Injection: Transfer the reconstituted sample to an autosampler vial with a limited volume insert and inject 20 μL into the HPLC-MS/MS system

Chromatographic Conditions:

- Chiral column: Chiralpak AD (250 × 4.6 mm, 5 μm) or Chiralcel OD-R (150 × 4.6 mm, 5 μm)

- Mobile phase: n-hexane:ethanol (80:20, v/v) with 0.1% diethylamine or n-hexane:2-propanol (90:10, v/v) with 0.1% diethylamine

- Flow rate: 1.0 mL/min with post-column splitting (approximately 0.2 mL/min to mass spectrometer)

- Column temperature: Maintained at 25°C

- Autosampler temperature: 10°C

Mass Spectrometric Detection:

- Ionization mode: Electrospray ionization (ESI) in positive mode

- Ion spray voltage: 5500 V

- Source temperature: 500°C

- Detection: Multiple reaction monitoring (MRM) with transitions m/z 382.2→201.1 for azelastine, m/z 368.2→187.1 for desmethylazelastine, and m/z 398.2→201.1 for hydroxy metabolites

- Collision energy: Optimized for each analyte (typically 35-45 eV)

Capillary Electrophoresis Method for Enantiomeric Separation

Capillary Preparation:

- Capillary dimensions: 50 μm i.d. × 48.5 cm (40 cm to detector)

- Capillary coating: Polyacrylamide-coated capillary to reduce electroosmotic flow and analyte adsorption

- Conditioning: Rinse with 0.1 M sodium hydroxide for 10 minutes, followed by background electrolyte for 15 minutes before first use

- Between runs: Rinse with background electrolyte for 3 minutes

Electrophoretic Conditions:

- Background electrolyte: 50 mM phosphate buffer (pH 3.0) containing 15 mM hydroxypropyl-γ-cyclodextrin

- Separation voltage: +25 kV (normal polarity)

- Temperature: 20°C

- Injection: Hydrodynamic injection at 50 mbar for 5 seconds

- Detection: UV detection at 200 nm or coupled to mass spectrometry

Validation Parameters:

- Linearity: Evaluate over concentration range of 5-500 ng/mL for each enantiomer

- Precision: Intra-day and inter-day precision with RSD < 15%

- Accuracy: 85-115% of nominal values

- Recovery: >70% for all analytes

- Limit of quantification: ≤5 ng/mL for each enantiomer

The following workflow diagram illustrates the key steps in enantioselective pharmacokinetic analysis of azelastine:

> Figure 2. Experimental workflow for enantioselective pharmacokinetic analysis of azelastine.

Research Gaps and Future Perspectives

Despite methodological advances in enantioselective analysis, significant research gaps remain in our understanding of (S)-azelastine pharmacokinetics. A critical limitation in the current literature is the absence of comprehensive human pharmacokinetic data specifically addressing the individual enantiomers. While methodological studies have demonstrated the feasibility of enantioselective separation and quantification, detailed pharmacokinetic parameters including enantiomer-specific clearance, volume of distribution, and half-life remain largely uncharacterized in human populations. Furthermore, potential enantiomer-enantiomer interactions that might alter the disposition of either enantiomer when administered as the racemate have not been thoroughly investigated [2] [3].

Future research directions should prioritize well-designed clinical pharmacokinetic studies that characterize the disposition of individual azelastine enantiomers in humans following administration of both the racemate and individual enantiomers. Such studies would provide critical insight into potential enantioselective metabolism and whether the current practice of administering azelastine as a racemate is pharmacokinetically justified. Additionally, investigation of potential stereoselective interactions with transport proteins such as P-glycoprotein and metabolic enzymes including CYP450 isoforms would enhance our understanding of the fundamental processes governing azelastine enantiomer disposition. The development of population pharmacokinetic models incorporating enantioselectivity could further help identify sources of variability in azelastine exposure and response across different patient populations [2].

From a drug development perspective, the question of whether a chiral switch - developing a single-enantiomer version of azelastine - would provide clinical benefits remains unanswered. While early pharmacological studies suggested minimal differences in antihistaminic activity between enantiomers, comprehensive evaluation of potential differences in off-target effects, metabolic profiles, or drug interaction potential might reveal advantages to single-enantiomer development. As regulatory agencies increasingly emphasize thorough characterization of stereochemical aspects of drug disposition, addressing these research gaps will become increasingly important for both scientific understanding and regulatory compliance [2].

Conclusion

The pharmacokinetics of (S)-azelastine enantiomer represents an area of ongoing research with significant methodological advances but substantial knowledge gaps. Current evidence indicates that azelastine is primarily administered as a racemate, with no pronounced differences in pharmacological activity between enantiomers identified in early studies. However, sophisticated analytical methods including HPLC-MS/MS and capillary electrophoresis with chiral stationary phases or selectors have enabled the simultaneous enantioselective determination of azelastine and its metabolites, providing tools to investigate potential enantioselective disposition. Azelastine undergoes hepatic metabolism to several metabolites including desmethylazelastine and hydroxy metabolites, with potential for enantioselectivity in these processes.

References

- 1. Determination of the Bioavailability of 3 Intranasal ... [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselectivity in Drug Pharmacokinetics and Toxicity [mdpi.com]

- 3. Simultaneous enantioselective separation of azelastine ... [sciencedirect.com]

- 4. Azelastine - an overview | ScienceDirect Topics [sciencedirect.com]

desmethylazelastine metabolite activity and pharmacology

Pharmacological Profile of Desmethylazelastine

Desmethylazelastine is a primary metabolite of the antihistamine drug azelastine. The key quantitative data concerning its inhibition of human cytochrome P450 (CYP) enzymes is summarized in the table below. The inhibition constant (Kᵢ) indicates potency, with a lower Kᵢ value representing stronger inhibition.

Table 1: Inhibition of Human Cytochrome P450 Enzymes by Azelastine and its Metabolites [1]

| Compound | CYP2D6 (Kᵢ, μM) | CYP2C9 (Kᵢ, μM) | CYP2C19 (Kᵢ, μM) | CYP3A4 (Kᵢ, μM) | CYP2B6 (Kᵢ, μM) |

|---|---|---|---|---|---|

| Azelastine | 1.2 ± 0.1 | 13.9 ± 1.8 | 21.9 ± 2.2 | 23.7 ± 4.6 | No significant inhibition |

| Desmethylazelastine | 1.5 ± 0.2 | 15.0 ± 3.1 | 7.3 ± 1.6 | 13.2 ± 2.3 | 32.6 ± 4.8 (uncompetitive) |

| 6-Hydroxyazelastine | 3.0 ± 0.5 | 17.0 ± 4.1 | 9.3 ± 1.6 | Could not be determined | No significant inhibition |

Note: Kᵢ values are presented as Mean ± SD. CYP1A2, CYP2A6, and CYP2E1 activities were not significantly inhibited by azelastine or its metabolites. [1]

Key pharmacological insights from this data include:

- Potent CYP2D6 Inhibition: Both azelastine and desmethylazelastine are potent competitive inhibitors of CYP2D6, which is a common metabolic pathway for many drugs [1].

- Stronger Inhibition Profile: In several cases, particularly for CYP2C19 and CYP3A4, desmethylazelactine demonstrated stronger inhibitory effects (lower Kᵢ) than the parent compound, azelastine [1].

- Unique CYP2B6 Inhibition: Desmethylazelastine was the only metabolite found to inhibit CYP2B6, and it did so via an uncompetitive mechanism [1].

- Drug Interaction Potential: The study concluded that co-administration of azelastine with drugs primarily metabolized by CYP2D6 could lead to interactions. Inhibition of CYP2C9, CYP2C19, and CYP3A4 was considered less likely to be clinically significant [1].

Experimental Methodologies

The key findings on CYP inhibition were generated using the following experimental approach [1]:

- In Vitro System: Microsomes from human B-lymphoblast cells expressing specific cDNA-human CYP isoforms.

- Enzyme Activity Assays: Specific isoform-dependent reactions were measured:

- CYP2D6: Bufuralol 1'-hydroxylation

- CYP2C9: S-warfarin 7-hydroxylation

- CYP2C19: S-mephenytoin 4'-hydroxylation

- CYP3A4: Testosterone 6β-hydroxylation

- CYP2B6: 7-benzyloxyresorufin O-dealkylation

- Analytical Technique: High-performance liquid chromatography (HPLC) was used to quantify metabolite formation.

- Data Analysis: The inhibition constant (Kᵢ) was determined to quantify inhibitory potency, and the mode of inhibition (competitive or uncompetitive) was characterized.

Metabolic Pathway and CYP Inhibition

The diagram below illustrates the relationship between azelastine, its metabolites, and their primary pharmacological interaction with cytochrome P450 enzymes.

Diagram: Azelastine is metabolized to desmethylazelastine, which potently inhibits several CYP enzymes.

Research Implications and Gaps

The data highlights desmethylazelastine's significant role in drug-drug interactions, potentially contributing to the side effect profile of azelastine therapy through modulation of CYP enzymes [1].

It is important to note that the available data has limitations. The search results do not provide comprehensive information on other critical aspects of desmethylazelastine's pharmacology, such as:

- Its intrinsic activity at the histamine H1 receptor compared to azelastine.

- Detailed pharmacokinetic parameters (e.g., volume of distribution, half-life, protein binding).

- Potency or efficacy in other biological activities, such as the anti-cancer or anti-viral effects that have been preliminarily investigated for the parent drug, azelastine [2] [3].

References

Comprehensive Technical Analysis of (S)-Azelastine Hydrochloride's Anti-inflammatory Mechanisms

Introduction and Overview

Azelastine hydrochloride is a potent second-generation H1-receptor antagonist with multifaceted anti-inflammatory properties that extend beyond conventional antihistamine activity. As a phthalazinone derivative, it functions as a selective, nonsedating histamine antagonist that has demonstrated efficacy in treating allergic conjunctivitis and rhinitis through multiple mechanisms [1] [2]. Originally approved by the FDA in 1996 as a nasal spray and in 2000 as an ophthalmic solution, azelastine has garnered significant research interest due to its dual-acting anti-inflammatory properties that target both early and late-phase allergic responses [1]. The drug is administered as a racemic mixture, with no noted difference in pharmacological activity between its enantiomers [2]. This whitepaper provides a comprehensive technical analysis of azelastine hydrochloride's anti-inflammatory mechanisms, drawing upon current scientific literature to elucidate its multifaceted actions at molecular, cellular, and physiological levels.

The anti-inflammatory profile of azelastine represents a significant advancement over first-generation antihistamines, incorporating mast cell stabilization, inflammatory mediator inhibition, and receptor antagonism into a unified therapeutic approach [1]. This multidirectional activity enables azelastine to address the complex pathophysiology of allergic inflammation more completely than single-mechanism agents. Recent investigations have further revealed that azelastine exhibits novel biological properties with potential implications beyond allergic diseases, including intriguing anticancer mechanisms [3]. This expanded understanding of azelastine's pharmacology offers new opportunities for therapeutic applications and drug development.

Molecular Mechanisms of Action

Primary Anti-inflammatory Targets and Effects

Azelastine hydrochloride exhibits a comprehensive mechanism of action that targets multiple pathways in the inflammatory cascade. The table below summarizes its primary molecular targets and associated anti-inflammatory effects:

Table 1: Molecular Targets and Anti-inflammatory Mechanisms of Azelastine Hydrochloride

| Molecular Target | Type of Interaction | Biological consequence | Experimental Evidence |

|---|---|---|---|

| Histamine H1 Receptor | Competitive antagonism [2] | Inhibition of histamine-induced pruritus, vasodilation, vascular permeability [1] | In vitro receptor binding studies; guinea pig models [1] |

| Mast Cells | Stabilization (inhibition of degranulation) [1] | Reduced release of histamine, tryptase, TNF-α, IL-1β [1] [2] | In vitro mast cell cultures; reduced mediators in nasal lavage [1] |

| Calcium Channels | Reversible inhibition of voltage-dependent L-type channels [1] | Attenuation of calcium-mediated signaling and activation processes [1] | In vitro electrophysiological studies [1] |

| 5-Lipoxygenase Pathway | Inhibition of leukotriene synthesis (LTB4, LTC4) [4] | Reduced leukotriene-mediated inflammation and chemotaxis [4] | Rat peritoneal cells; human granulocytes [4] |

| Phospholipase A2 | Inhibition of enzyme activity [2] | Reduced arachidonic acid release and subsequent eicosanoid production [2] | In vitro enzyme assays [2] |

| ICAM-1 Expression | Downregulation on conjunctival epithelial cells [1] | Reduced leukocyte adhesion and transmigration [1] | Human conjunctival epithelial cell cultures [1] |

Multidirectional Pathway Modulation

The anti-inflammatory activity of azelastine results from its simultaneous action on multiple interconnected pathways. The following diagram illustrates key signaling pathways and cellular processes modulated by azelastine hydrochloride:

Azelastine's multidirectional inhibition of allergic inflammation. The drug simultaneously blocks mast cell degranulation, histamine receptors, and inflammatory mediator production.

This integrated mechanism allows azelastine to address both the immediate symptoms mediated by histamine and the sustained inflammation driven by multiple mediators including leukotrienes, cytokines, and adhesion molecules [1] [5]. The calcium channel blocking activity contributes significantly to mast cell stabilization by preventing the calcium influx necessary for degranulation [1]. Simultaneously, the inhibition of phospholipase A2 and 5-lipoxygenase pathways reduces the production of potent inflammatory leukotrienes, creating a comprehensive anti-inflammatory effect that spans multiple pathways and cell types [2] [4].

Experimental Evidence and Research Methodologies

Key Research Models and Protocols

The anti-inflammatory mechanisms of azelastine have been characterized using diverse experimental approaches. The following table outlines fundamental methodologies employed in azelastine research:

Table 2: Experimental Models and Protocols for Investigating Azelastine's Anti-inflammatory Effects

| Experimental Area | Model System | Key Protocol Parameters | Primary Readouts |

|---|---|---|---|

| Mast Cell Stabilization | Cultured mast cells (RBL-2H3, HMC-1) [1] | IgE sensitization + antigen challenge; Azelastine pre-incubation (15-90 µM) [1] [3] | Histamine release; β-hexosaminidase release; TNF-α, IL-6 production [1] |

| Receptor Binding | Cell membranes expressing H1 receptors [1] | Competition binding with [3H]-pyrilamine; Azelastine concentration range (0.1-1000 nM) [1] | IC50 values; Ki calculations; Receptor affinity [1] |

| Anti-inflammatory Mediators | Human polymorphonuclear leukocytes [4] | Calcium ionophore stimulation; Azelastine pre-treatment (1-100 µM) [4] | LTB4, LTC4 production by ELISA; 5-lipoxygenase activity [4] |

| Gene Expression Regulation | Human conjunctival epithelial cells [1] | TNF-α stimulation; Azelastine treatment (0.1-10 µM) [1] | ICAM-1 surface expression by flow cytometry; mRNA levels by RT-PCR [1] |

| In Vivo Allergy Models | Guinea pig, mouse, rat models of allergy [1] | Antigen sensitization and challenge; Azelastine topical/oral administration [1] | Vascular permeability; Bronchoconstriction; Late-phase inflammatory cell influx [1] |

Cytotoxicity and Apoptosis Assays

Recent investigations have revealed unexpected properties of azelastine, including concentration-dependent induction of apoptosis in cancer cells. The following experimental workflow illustrates methods used to characterize these effects:

Experimental workflow for evaluating azelastine's cytotoxic and pro-apoptotic effects. Multiple complementary assays characterize cell death mechanisms.

In cervical cancer (HeLa) cells, azelastine demonstrated concentration-dependent cytotoxicity with distinct mechanisms at various concentration ranges [3]. At lower concentrations (15-25 µM), azelastine induced autophagic processes characterized by vacuolization, increased cathepsin D and L activity, and LC3 protein activation [3]. At higher concentrations (45-90 µM), azelastine promoted caspase-dependent apoptosis with significant activation of caspase 3/7, inactivation of Bcl-2 protein, mitochondrial membrane potential disruption, and nuclear fragmentation [3]. These effects were associated with reactive oxygen species (ROS) generation, DNA damage evidenced by phosphorylation of H2A.X, and cell cycle arrest in the S phase [3]. The multidirectional nature of these responses highlights the complex pharmacological profile of azelastine and suggests potential applications beyond its conventional anti-inflammatory uses.

Clinical Correlations and Clinical Relevance

Efficacy in Allergic Rhinitis and Conjunctivitis

The multifaceted anti-inflammatory mechanisms of azelastine translate directly into clinical efficacy for allergic conditions. In a double-blind, placebo-controlled trial of patients with perennial allergic rhinitis, 0.15% azelastine hydrochloride nasal spray administered as two sprays per nostril twice daily demonstrated statistically significant improvement in reflective Total Nasal Symptom Score (rTNSS) compared to placebo over a 28-day treatment period (p=0.04) [6]. Individual symptom analysis revealed significant improvement in runny nose, with numerical improvements in itchy nose, nasal congestion, and sneezing [6]. The clinical benefits derive from azelastine's comprehensive mechanism that addresses both early-phase symptoms (through H1 receptor blockade) and late-phase inflammation (through mast cell stabilization and mediator inhibition) [1] [5].

The rapid onset of action of azelastine—occurring within 15 minutes for nasal symptoms and as quickly as 3 minutes for ocular symptoms—further supports its clinical utility in providing prompt relief from acute allergic symptoms [2] [6]. This rapid activity, combined with the twice-daily dosing regimen, makes azelastine a particularly favorable choice for patients seeking to minimize medication exposure while maintaining effective symptom control [1]. The topical administration of azelastine via nasal spray or ophthalmic solution enables high local drug concentrations at the site of inflammation while minimizing systemic exposure, thereby optimizing the therapeutic index [1] [5].

Safety and Tolerability Profile

The safety profile of azelastine is characterized by generally mild and transient adverse effects. The most common adverse reactions reported in clinical trials include bitter taste (19.7% with nasal spray), headache (14.8%), somnolence (11.5%), and nasal burning (4.1%) [7]. These effects rarely lead to treatment discontinuation, with incidence rates similar to vehicle placebo in most studies [7]. Patients should be cautioned about potential impairment of mental alertness and advised to avoid concurrent use with alcohol or other central nervous system depressants [7]. The ophthalmic formulation may cause transient stinging or burning upon instillation, possibly due to the low pH of the solution or direct effects on ocular epithelium [1]. Proper administration techniques, including avoiding contact with soft contact lenses (due to benzalkonium chloride preservative absorption) and waiting at least 10 minutes before lens reinsertion, can minimize local adverse effects [1].

Conclusion and Future Directions

Azelastine hydrochloride represents a pharmacologically sophisticated anti-inflammatory agent with a multimodal mechanism that differentiates it from conventional antihistamines. Its simultaneous targeting of histamine receptors, mast cell stabilization, inflammatory mediator synthesis, and adhesion molecule expression provides comprehensive coverage of the allergic inflammatory cascade [1] [5]. Recent discoveries of its pro-apoptotic and autophagy-modulating activities in cancer cell lines suggest potential therapeutic applications beyond allergic diseases [3]. The concentration-dependent effects observed in preclinical models—with lower concentrations inducing autophagic processes and higher concentrations promoting caspase-dependent apoptosis—highlight the complex pharmacological profile of this agent that merits further investigation [3].

References

- 1. Azelastine hydrochloride, a dual-acting anti-inflammatory ... [pmc.ncbi.nlm.nih.gov]

- 2. Azelastine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. The Multidirectional Effect of Azelastine Hydrochloride on ... [mdpi.com]

- 4. Inhibition of Leukotriene Synthesis by Azelastine [sciencedirect.com]

- 5. Modulation of Allergic Inflammation in the Nasal Mucosa ... [frontiersin.org]

- 6. A double-blind, placebo-controlled trial of the efficacy and ... [pmc.ncbi.nlm.nih.gov]

- 7. : Package Insert / Prescribing Information / MOA Azelastine [drugs.com]

azelastine histamine H1-receptor antagonist properties

Core Pharmacological Properties

| Property | Description |

|---|---|

| Primary Mechanism | Selective histamine H1-receptor antagonist (inverse agonist) [1] [2]. |

| Secondary Binding | Very low affinity for beta-adrenergic and muscarinic receptors, minimizing off-target effects [3]. |

| Onset of Action | Intranasal: ≤1 hour (significant relief in 30 min); Ophthalmic: as fast as 3 minutes [1] [4] [5]. |

| Duration of Action | Relatively long; efficacy maintained over a 12-hour dosing interval [1] [5]. |

Additional Anti-allergic & Anti-inflammatory Properties

Beyond H1-receptor antagonism, Azelastine exhibits several other actions [1] [6]:

| Action | Effect |

|---|---|

| Mast Cell Stabilization | Inhibits release of pre-formed and newly generated mediators like histamine, tryptase, TNF-α, and IL-6 [1]. |

| Inhibition of Inflammatory Mediators | Reduces production and release of leukotrienes (via phospholipase A2 inhibition), kinins, and cytokines (IL-2, IL-3, IL-4) [1] [7] [6]. |

| Effect on Adhesion Molecules | Down-regulates expression of intercellular adhesion molecule-1 (ICAM-1) [5]. |

The following diagram illustrates the multi-target mechanism of action of Azelastine in suppressing the allergic response.

Azelastine's multi-target mechanism suppresses the allergic response by stabilizing mast cells, blocking the H1 receptor, and inhibiting inflammatory mediators.

Pharmacokinetics at a Glance

| Parameter | Description |

|---|---|

| Systemic Bioavailability (Intranasal) | Approximately 40% [1] [8] [5]. |

| Time to Peak Plasma Concentration (Cmax) | 2-3 hours post intranasal administration [1] [5]. |

| Protein Binding | Azelastine: ~88%; Desmethylazelastine (metabolite): ~97% [1]. |

| Metabolism | Oxidative metabolism primarily via cytochrome P450 (CYP3A4, CYP2D6, CYP1A2) to active metabolite desmethylazelastine [1]. |

| Elimination Half-life | Azelastine: ~22 hours; Desmethylazelastine: ~54 hours [1] [5]. |

| Route of Elimination | Primarily fecal (~75%), with less than 10% as unchanged drug [1]. |

Key Experimental Methodologies

The following are core experimental protocols used to characterize Azelastine's properties.

Radioligand Binding Assay for Receptor Affinity

This methodology is used to determine the binding affinity (IC50) of Azelastine for histamine H1 receptors and other targets [3].

- Tissue/Receptor Source: Use human lung tissue or cultured cells expressing the human H1 receptor.

- Radioligands: Employ specific labeled ligands:

- For H1 receptors: [³H]pyrilamine.

- For β-receptors: [¹²⁵I]pindolol.

- For muscarinic receptors: [³H]quinuclidinyl benzilate (QNB).

- Procedure:

- Prepare membrane fractions containing the receptors.

- Incubate membranes with the fixed concentration of radioligand and increasing concentrations of unlabeled Azelastine (competitive binding).

- Separate the bound radioligand from the free via rapid filtration or centrifugation.

- Measure the radioactivity in the bound fraction.

- Data Analysis: Use software to calculate the concentration of Azelastine that inhibits 50% of specific radioligand binding (IC50 value).

Preparation of Azelastine Nanosuspension

This protocol aims to enhance the solubility and bioavailability of poorly water-soluble Azelastine for intranasal delivery [7].

- Materials: Azelastine, Chondroitin (polymer), Ethanol (solvent), Tween-80 (surfactant), β-cyclodextrin (stabilizer), Purified Water.

- Procedure (Precipitation Method):

- Organic Phase: Dissolve 200 mg of Azelastine in 10 mL of Ethanol.

- Aqueous Phase: Dissolve 200 mg of Chondroitin and 1.00 g of β-cyclodextrin in 20 mL of purified water, adding 1.0 mL of Tween-80.

- Formation: Under continuous magnetic stirring, add the organic phase dropwise into the aqueous phase to precipitate the nanosuspension.

- Characterization: Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). A target size is ~500 nm with a PDI of <0.3 and a zeta potential of ~ -20 mV for stability.

Advanced Research & Clinical Implications

- Synergy with Corticosteroids: Preclinical research indicates H1 receptor signaling can modulate glucocorticoid receptor (GR) activity. Azelastine, as an inverse agonist, may enhance GR-mediated transactivation, providing a molecular rationale for its enhanced efficacy when combined with intranasal corticosteroids like fluticasone propionate [9].

- Emerging Antiviral Activity: A 2025 Phase 2 clinical trial demonstrated that Azelastine 0.1% nasal spray used three times daily significantly reduced the risk of PCR-confirmed SARS-CoV-2 infection compared to placebo, suggesting a new potential application for its prophylactic use [10].

References

- 1. Azelastine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]

- 3. The interaction of azelastine with human lung histamine H1 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Onset of efficacy of azelastine hydrochloride 0.15% nasal ... [sciencedirect.com]

- 5. Azelastine - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Azelastine nasal spray: a review of pharmacology and ... [pubmed.ncbi.nlm.nih.gov]

- 7. Developing Nanosuspension Loaded with Azelastine for ... [pmc.ncbi.nlm.nih.gov]

- 8. Bioavailability and disposition of azelastine and fluticasone ... [pmc.ncbi.nlm.nih.gov]

- 9. Effects of histamine H1 receptor signaling on glucocorticoid ... [nature.com]

- 10. Azelastine Nasal Spray for Prevention of SARS-CoV-2 ... [pubmed.ncbi.nlm.nih.gov]

azelastine leukotriene inhibition mechanism of action

Mechanism of Leukotriene Inhibition

Azelastine inhibits the production of pro-inflammatory leukotrienes through a multi-targeted enzymatic approach, rather than direct 5-lipoxygenase (5-LO) inhibition. The table below summarizes its primary mechanisms.

| Target Enzyme | Inhibitory Action | Biological Consequence |

|---|---|---|

| Phospholipase A2 | Inhibits activity [1] [2] | Reduces release of arachidonic acid from membrane phospholipids, the initial substrate for leukotriene synthesis [1]. |

| Leukotriene C4 (LTC4) Synthase | Inhibits activity [1] [2] | Blocks conversion of LTA4 to LTC4, preventing synthesis of cysteinyl leukotrienes (LTC4, LTD4, LTE4) [1]. |

| 5-Lipoxygenase (5-LO) Translocation | Inhibits Ca²⁺-dependent translocation [3] | Prevents enzyme movement to nuclear membrane, a key step for activation; may function as a FLAP (Five-Lipoxygenase-Activating Protein) inhibitor [3]. |

This mechanism is distinct from other antiallergic drugs like oxatomide and ketotifen, which inhibit leukotriene production only via phospholipase A2 [1].

Experimental Evidence & Quantitative Data

The inhibitory effects of azelastine have been demonstrated across various experimental models, from cell-free systems to in vivo studies. Key quantitative findings are consolidated in the table below.

| Experimental Model | Stimulus | Measured Outcome | Inhibitory Effect (IC₅₀ / ID₅₀) |

|---|---|---|---|

| Human Neutrophils & Eosinophils [3] | Not specified | Generation & release of leukotrienes | IC₅₀ = 0.9 - 1.1 µM [3] |

| Guinea Pig Nasal Allergen Challenge [3] | Allergen | Allergen-induced leukotriene generation | ID₅₀ < 100 µg/kg (im, 20 min) [3] |

| Human Rhinitis Patients [3] | Allergen | Allergen-induced leukotriene generation | ID₅₀ < 30 µg/kg (po, 4 hr) [3] |

| Guinea Pig Bronchoconstriction [3] | Allergen | Leukotriene-mediated bronchoconstriction | Oral ID₅₀ = 60 µg/kg (2 hr); 120 µg/kg (24 hr) [3] |

| Cell-Free System (RBL-1 cells) [1] | Arachidonic Acid or LTA4 | Production of LTC4 (via LTC4 Synthase) | Inhibited (when LTA4 was substrate) [1] |

| Cell-Free System (RBL-1 cells) [1] | Arachidonic Acid or LTA4 | Production of LTB4 (via LTA4 Hydrolase) | Not Inhibited [1] |

Key Experimental Methodologies

The following are summaries of core experimental protocols used to generate the data above.

In Vitro Leukotriene Synthesis in Cell Cultures

- Cell Preparation: Use rat basophilic leukemia (RBL-1) cells or human neutrophils/eosinophils [3] [1].

- Stimulation: Incubate cells with calcium ionophore A23187 to activate the 5-lipoxygenase pathway [1].

- Drug Application: Pre-incubate cells with azelastine (or vehicle control) before stimulation [1].

- Measurement: Analyze production of LTB4 and LTC4 in the supernatant using High-Performance Liquid Chromatography (HPLC) [1].

Cell-Free Enzyme Activity Assay

- System Setup: Use a cell-free preparation to study direct enzyme effects, bypassing upstream signaling [1].

- Substrate Application: Provide direct substrates for downstream enzymes:

- Arachidonic acid for 5-Lipoxygenase.

- Leukotriene A4 (LTA4) free acid for LTC4 Synthase and LTA4 Hydrolase [1].

- Drug Application: Introduce azelastine to the system.

- Measurement: Quantify formation of LTB4 and LTC4 via HPLC to pinpoint the inhibited enzymatic step [1].

In Vivo Nasal Allergic Response

- Animal Model: Use actively sensitized guinea pigs [4].

- Challenge: Apply topical antigen into the nasal cavity [4].

- Intervention: Pre-treat animals with azelastine (vs. control) before challenge.

- Outcome Measures:

Pathway and Experimental Visualization

The following diagram maps azelastine's targets onto the leukotriene biosynthesis pathway and its established experimental assessment methods.

Differentiation from Other Agents and Clinical Relevance

Azelastine's unique multi-target mechanism distinguishes it from other agents and underpins its clinical efficacy.

Mechanistic Differentiation: Unlike oxatomide and ketotifen, which only inhibit phospholipase A2, azelastine additionally and specifically blocks LTC4 synthase [1]. It also differs from classic 5-LO inhibitors like zileuton, as it doesn't directly inhibit 5-LO but likely prevents its cellular translocation [3].

Clinical Impact: This broad mechanism contributes to azelastine's efficacy in treating allergic rhinitis and asthma [3]. By reducing levels of potent inflammatory mediators like LTC4 in nasal lavage fluid, it effectively alleviates allergic symptoms [4] [2]. The inhibition of allergen-induced, leukotriene-mediated bronchoconstriction further highlights its therapeutic relevance in asthma [3].

References

- 1. Inhibition of leukotriene synthesis by azelastine [pubmed.ncbi.nlm.nih.gov]

- 2. Azelastine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Azelastine--a novel in vivo inhibitor of leukotriene ... [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of azelastine on nasal allergic responses ... [link.springer.com]

azelastine hydrochloride cytochrome P450 metabolism pathway

Primary Cytochrome P450 Metabolism Pathways

The N-demethylation of azelastine to form desmethylazelastine is its major metabolic pathway. Kinetic studies in human liver microsomes (HLMs) typically reveal a biphasic Eadie-Hofstee plot, indicating the involvement of at least two enzymes with distinct affinities [1] [2].

The table below summarizes the key kinetic parameters of the CYP isoforms involved in azelastine N-demethylation:

| CYP Isoform | Recombinant Enzyme KM (μM) | Attributed HLM Kinetic Component | Average Percent Contribution to Clearance |

|---|---|---|---|

| CYP2D6 | 2.1 - 3.75 [3] [2] | High-affinity (KM = 2.4 ± 1.3 μM) [2] | 21.8% [2] |

| CYP3A4 | 43.7 - 51.1 [3] [2] | Low-affinity (KM = 79.7 ± 12.8 μM) [2] | 76.6% [2] |

| CYP1A2 | 125.4 [2] | Low-affinity component [2] | 3.9% [2] |

This data shows that while CYP2D6 has a higher affinity for azelastine, CYP3A4 contributes more significantly to its overall metabolic clearance due to its greater abundance in the liver [2].

Inhibitory Effects on Other CYP Enzymes

Azelastine and its metabolites can also act as inhibitors of various CYP enzymes, which is a critical consideration for predicting drug-drug interactions [4] [5].

The table below outlines the inhibition constants (Ki) for azelastine and its primary metabolite, desmethylazelastine:

| CYP Enzyme | Substrate Reaction | Azelastine Ki (μM) | Desmethylazelastine Ki (μM) | Inhibition Type |

|---|---|---|---|---|

| CYP2D6 | Bufuralol 1'-hydroxylation [5] | 1.2 ± 0.1 [5] | 1.5 ± 0.2 [5] | Competitive [5] |

| CYP2C9 | S-warfarin 7-hydroxylation [5] | 13.9 ± 1.8 [5] | 15.0 ± 3.1 [5] | Competitive [5] |

| CYP2C19 | S-mephenytoin 4'-hydroxylation [5] | 21.9 ± 2.2 [5] | 7.3 ± 1.6 [5] | Competitive [5] |

| CYP3A4 | Testosterone 6β-hydroxylation [5] | 23.7 ± 4.6 [5] | 13.2 ± 2.3 [5] | Competitive [5] |

| CYP2B6 | 7-Benzyloxyresorufin O-dealkylation [5] | Not significant [5] | 32.6 ± 4.8 [5] | Uncompetitive [5] |

Key Implications for Drug Development:

- Highest Potency Inhibition: The most potent inhibitory effects of both azelastine and desmethylazelastine are on CYP2D6 [5]. Co-administration with drugs that are primarily metabolized by CYP2D6 (e.g., tricyclic antidepressants, some beta-blockers) requires careful monitoring.

- Metabolite Activity: Desmethylazelastine exhibits inhibition potency equal to or greater than the parent drug for most CYPs, particularly against CYP2C19 and CYP3A4 [5]. This must be accounted for in chronic dosing scenarios.

- Clinical Significance: Based on Ki values and expected plasma concentrations, the most likely clinically significant interactions are with CYP2D6 substrates [5]. Inhibition of CYP2C9, CYP2C19, and CYP3A4 is generally considered less likely to be clinically significant [5].

Experimental Protocols for Key Assays

For researchers aiming to characterize azelastine metabolism, here are summaries of key experimental methodologies from the literature.

1. Metabolic Identification in Human Liver Microsomes [1]

- Incubation System: Typical incubations contained human liver microsomes (e.g., 0.1 mg/mL), azelastine (e.g., 5-200 µM), and an NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂) in a potassium phosphate buffer (pH 7.4).

- Reaction: Mixtures were pre-incubated and the reaction initiated by adding the NADPH system. After a set time (e.g., 30-60 min) in a shaking water bath, the reaction was stopped by cooling and adding acetonitrile or another organic solvent.

- Analysis: The formation of desmethylazelastine was quantified using high-performance liquid chromatography (HPLC) with UV detection. Metabolites were chromatographically resolved and identified by comparison with synthesized authentic standards [1].

2. Enzyme Kinetics and Contribution Analysis [2]

- Kinetic Profiling: Azelastine N-demethylation velocity is measured across a range of substrate concentrations in HLMs. Data is plotted via Eadie-Hofstee (velocity/substrate vs. velocity) to visualize biphasic kinetics.

- Chemical Inhibition: HLMs are incubated with a single concentration of azelastine (e.g., 5 µM) and various selective inhibitors:

- Correlation Analysis: Azelastine N-demethylase activity (at a low substrate concentration) is measured in a panel of individual human liver microsomes and correlated with known marker activities for specific CYPs (e.g., testosterone 6β-hydroxylation for CYP3A4) [2].

- Recombinant Enzyme Kinetics: The reaction is run using supersomes or microsomes from baculovirus-infected insect cells expressing single human CYP isoforms (CYP1A1, 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) to determine their intrinsic KM and Vmax values [2].

3. Inhibition Constant (Ki) Determination [5]

- System: Use human B-lymphoblast microsomes expressing a single, specific human CYP enzyme.

- Assay: The CYP-specific model substrate reaction is measured at several substrate concentrations (around its KM) in the presence of varying concentrations of azelastine or its metabolites.

- Analysis: Reaction velocities are plotted, and the data is fitted to various inhibition models (competitive, non-competitive, uncompetitive) using non-linear regression software. The model that best fits the data provides the Ki value.

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the relationship between the key metabolic enzymes and the experimental approaches used to identify them.

Azelastine is metabolized by multiple CYP enzymes, identified through complementary experimental methods.

Research and Development Implications

- Predicting Drug-Drug Interactions (DDIs): The primary clinical concern is the potential for azelastine, and more notably its desmethyl metabolite, to inhibit CYP2D6 [5]. When developing formulations for chronic oral administration or repurposing azelastine for new indications, in vivo DDI studies with sensitive CYP2D6 substrates are warranted.

- Consideration of Polymorphisms: Given the significant role of CYP2D6, which is a polymorphic enzyme, the metabolic rate of azelastine may vary considerably among individuals with different CYP2D6 phenotypes (e.g., poor vs. extensive metabolizers).

- Leveraging CAD Properties for Repurposing: Recent research suggests that azelastine's anti-proliferative effects in cancer cells (e.g., triple-negative breast cancer, colorectal cancer) are independent of HRH1 antagonism. Instead, they are mediated by its action as a cationic amphiphilic drug (CAD) that directly targets and interferes with ADP-ribosylation factor 1 (ARF1) signaling [6]. This opens promising avenues for drug repurposing in oncology.

References

- 1. In Vitro Identification of the Human Cytochrome P-450 ... [sciencedirect.com]

- 2. Azelastine N-demethylation by cytochrome P-450 (CYP) ... [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro identification of the human cytochrome P-450 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of Azelastine and Its Metabolites on Drug ... [sciencedirect.com]

- 5. Inhibitory effects of azelastine and its metabolites on drug ... [go.drugbank.com]

- 6. Azelastine Inhibits Triple-Negative Breast Cancer Cell ... [preprints.org]

Application Note: Validated HPLC Method for Simultaneous Determination of Azelastine HCl, Fluticasone Propionate, and Oxymetazoline in Nasal Mucosa

Introduction

The combination of azelastine hydrochloride (AZT), fluticasone propionate (FP), and oxymetazoline (OXY) has shown enhanced efficacy over single-drug therapies for treating seasonal allergic rhinitis and in managing symptoms and viral load in COVID-19 patients [1]. Monitoring the concentration of these drugs at the site of action—the nasal mucosa—is crucial for optimizing therapeutic efficacy and safety.

This application note describes a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a diode array detector (DAD) for the simultaneous quantification of AZT, FP, and OXY extracted from nasal mucosa and nasopharyngeal swabs of human subjects [1] [2] [3]. The method is characterized by a short run time, simple sample preparation, and full validation in accordance with FDA bioanalytical method guidelines.

Principle

The method leverages reversed-phase chromatography, where the analytes are separated based on their hydrophobicity. The drugs are extracted from the biological matrix using a straightforward protein precipitation technique. They are then separated on a C18 column using an isocratic mobile phase and detected at 240 nm [1]. The method successfully resolves all three analytes from each other and from potential matrix interferences within a concise 10-minute run time.

Materials and Equipment

| Category | Details |

|---|---|

| HPLC System | Hitachi Chromaster HPLC system with DAD and auto-injector [1] |

| Analytical Column | Exsil 100 ODS C18 (250 mm × 4.6 mm, 5 µm particle size) [1] |

| Mobile Phase | Acetonitrile and Water (HPLC grade) in a 70:30 (v/v) ratio [1] |

| Standards | AZT, FP, and OXY reference standards (purity ≥ 99.9%) [1] |

| Solvents & Reagents | Methanol, Acetonitrile (HPLC grade) [1] |

| Sample Material | Nasal mucosa or nasopharyngeal swabs from human subjects [1] |

Experimental Protocol

Preparation of Standard Solutions

- Stock Solutions (100 µg/mL): Accurately weigh 10 mg of each AZT, FP, and OXY standard into separate 100 mL volumetric flasks. Dissolve and make up to volume with methanol [1].

- Calibrator Samples: Spike appropriate volumes of the stock solutions into 900 µL of blank nasal mucosa to generate calibration curves within the following ranges:

- AZT: 8 - 125 µg/mL

- FP: 10 - 100 µg/mL

- OXY: 10 - 125 µg/mL [1]

- Quality Control (QC) Samples: Prepare QC samples at lower limit of quantification (LLOQ), low (LQC), mid (MQC), and high (HQC) concentrations similarly [1].

Sample Preparation (Protein Precipitation)

- To a 900 µL sample of nasal mucosa homogenate or swab extract, add a suitable volume of acetonitrile (exact volume to be optimized).

- Vortex mix vigorously for 1-2 minutes.

- Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

- Carefully collect the clear supernatant and filter it through a 0.22 µm membrane filter before HPLC injection [1].

Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column Temperature | Ambient |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | As per system suitability (e.g., 20 µL) |

| Detection Wavelength | 240 nm |

| Run Time | 10 minutes [1] |

System Suitability Testing

Before sample analysis, perform system suitability tests to ensure the HPLC system is performing adequately. This typically involves multiple injections of a standard solution to verify that parameters like retention time reproducibility, theoretical plates, tailing factor, and resolution meet pre-defined acceptance criteria [4].

Method Validation Summary

The method has been comprehensively validated as per FDA guidelines [1]. Key validation parameters and results are summarized below.

Table 1: Analytical Performance and Validation Data

| Validation Parameter | Result for AZT | Result for FP | Result for OXY |

|---|---|---|---|

| Linearity Range (µg/mL) | 8 - 125 | 10 - 100 | 10 - 125 |

| Accuracy (Average Recovery ± SD) | 101.56% ± 0.39 | 102.45% ± 0.86 | 104.61% ± 4.52 |

| Precision (% RSD) | Within acceptable limits [1] | Within acceptable limits [1] | Within acceptable limits [1] |

| Specificity | No interference from nasal mucosa matrix [1] | No interference from nasal mucosa matrix [1] | No interference from nasal mucosa matrix [1] |

| Stability | Stable during sample prep, storage, and injection [1] | Stable during sample prep, storage, and injection [1] | Stable during sample prep, storage, and injection [1] |

Table 2: Application to Real Human Samples (Recovery ± % RSD)

| Demographic Factor | AZT | FP | OXY |

|---|---|---|---|

| Both Genders | 99.03% ± 0.75 | 100.02% ± 0.94 | 100.94% ± 1.98 |

| Different Age Groups | 100.45% ± 0.96 | 100.69% ± 1.08 | 100.32% ± 1.53 |

Experimental Workflow and Validation Pathway

The following diagrams illustrate the key procedural and conceptual frameworks for this method.

Figure 1: HPLC Analysis Workflow for Nasal Mucosa Samples. This flowchart outlines the step-by-step process from sample preparation to final report generation. ACN: Acetonitrile; DAD: Diode Array Detector.

Figure 2: Core Components of HPLC Method Validation. The method's reliability is established by assessing these six key parameters as per regulatory guidelines [4] [5]. LLOQ: Lower Limit of Quantification.

Discussion

The validated method demonstrates excellent performance characteristics. The high accuracy and precision, coupled with consistent recoveries across different genders and age groups, confirm the method's robustness and reliability for real-world application [1]. The stability of the analytes during handling and the short run time of 10 minutes make the method highly practical for routine analysis in clinical pharmacology and therapeutic drug monitoring.

Furthermore, the study confirmed that the drug concentration in the nasal mucosa remained constant with low variability for the first four hours post-administration, highlighting the method's utility in pharmacokinetic profiling and dose optimization studies at the site of action [1].

Conclusion

This detailed protocol describes a simple, fast, and fully validated stability-indicating RP-HPLC/DAD method for the simultaneous quantification of azelastine hydrochloride, fluticasone propionate, and oxymetazoline in nasal mucosa. Its successful application to real human samples makes it a valuable tool for researchers and drug development professionals working on topical intranasal therapies for allergic rhinitis and related conditions.

References

- 1. HPLC method for simultaneous determination of Validated ... azelastine [nature.com]

- 2. Validated HPLC method for simultaneous determination of ... [ui.adsabs.harvard.edu]

- 3. HPLC method for simultaneous determination of Validated ... azelastine [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of Stability-Indicating HPLC Methods for ... [chromatographyonline.com]

- 5. The 6 Key Aspects of Analytical Method Validation [elementlabsolutions.com]

analytical technique quantification azelastine research samples

Analytical Techniques for Azelastine Quantification

Azelastine is a second-generation histamine H1-receptor antagonist used in nasal sprays and eye drops for allergic conditions [1]. For its quantification in pure form and pharmaceutical preparations, two spectroscopic methods have been developed and validated [2].

- Method A: Difference Spectroscopy: This method leverages the pH-dependent spectral shifts of azelastine. The absorbance difference between the drug's acidic and basic solutions is measured at 228 nm [2].

- Method B: Eosin Y Binary Complex Formation: This method is based on the formation of a binary complex between azelastine and Eosin Y in an acetate buffer at pH 3. The complex is measured at 550 nm [2].

Summary of Validated Analytical Methods

The table below summarizes the key parameters for the two analytical procedures:

| Parameter | Method A: Difference Spectroscopy | Method B: Eosin Y Complex |

|---|---|---|

| Principle | Absorbance difference between acidic/basic solutions [2] | Ion-pair complex formation with Eosin Y [2] |

| Measurement Wavelength | 228 nm [2] | 550 nm [2] |

| Linearity Range | 2.0 - 20.0 μg·mL⁻¹ [2] | 0.5 - 15.0 μg·mL⁻¹ [2] |

| Recovery ± S.D. | 99.84 ± 0.87% [2] | 100.02 ± 0.78% [2] |

| Recommended Use | General quality control quantification [2] | Sensitive analysis for low concentrations [2] |

Detailed Experimental Protocols

Protocol 1: Difference Spectroscopy (Method A)

This method is simple and cost-effective for the routine analysis of azelastine in bulk powder and pharmaceutical dosage forms.

- Materials & Reagents: Azelastine standard, hydrochloric acid (HCl) solution (0.1 M), sodium hydroxide (NaOH) solution (0.1 M), distilled water.

- Equipment: UV-Visible spectrophotometer, matched quartz cells, analytical balance, volumetric flasks, pipettes.

- Procedure:

- Standard Solution Preparation: Dissolve an accurately weighed quantity of azelastine standard in distilled water to prepare a stock solution of 100 μg·mL⁻¹.

- Test Solutions: Prepare two sets of sample solutions from the stock solution.

- Acidic Solution: Dilute an aliquot with 0.1 M HCl to a final concentration within the linear range (e.g., 10 μg·mL⁻¹).

- Basic Solution: Dilute the same aliquot with 0.1 M NaOH to the same final concentration.

- Spectral Measurement:

- Use the acidic solution of the same concentration as the blank for the basic solution, and vice versa.

- Measure the absorbance difference (ΔA) between the acidic and basic solutions at 228 nm.

- Quantification: Construct a calibration curve by plotting ΔA against the concentration of azelastine and determine the concentration of unknown samples from this curve.

Protocol 2: Eosin Y Binary Complex Method (Method B)

This method offers higher sensitivity and is suitable when a lower limit of quantification is required.

- Materials & Reagents: Azelastine standard, Eosin Y solution (0.1% w/v), acetate buffer (pH 3.0), distilled water.

- Equipment: UV-Visible spectrophotometer, matched quartz cells, analytical balance, volumetric flasks, pipettes.

- Procedure:

- Standard Solution Preparation: Prepare a stock solution of azelastine (100 μg·mL⁻¹) in distilled water.

- Complex Formation:

- Transfer an aliquot of the standard or sample solution (containing 0.5-15.0 μg of azelastine) to a 10 mL volumetric flask.

- Add 1.0 mL of acetate buffer (pH 3.0) and 1.0 mL of 0.1% Eosin Y solution.

- Dilute to volume with distilled water and mix thoroughly.

- Spectral Measurement:

- Measure the absorbance of the resulting complex against a reagent blank prepared similarly but without azelastine.

- Perform measurements at 550 nm.

- Quantification: Use a calibration curve of absorbance versus concentration to determine the azelastine concentration in test samples.

Experimental Workflow Visualization

The following diagram illustrates the general decision-making workflow for the quantification of azelastine in a research sample, incorporating the two methods described.

Workflow for Azelastine Quantification Method Selection

Method Validation Guidelines

When implementing these methods, conduct a full validation per ICH guidelines. The cited study reported the following key parameters [2]:

- Linearity: Demonstrated through a high correlation coefficient (r > 0.999) over the specified ranges.

- Accuracy: Assessed by recovery studies, yielding results close to 100% with low standard deviation.

- Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day), showing low relative standard deviation (RSD).

- Specificity: Confirmed by the ability to determine azelastine accurately in the presence of common pharmaceutical excipients.

- LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined, with Method B expected to have lower values due to its higher sensitivity.

Application Notes

- Pharmaceutical Analysis: Both methods have been successfully applied to pharmaceutical dosage forms like nasal sprays without interference from common additives or preservatives [2].

- Solution Stability: For reproducible results, ensure the stability of standard solutions and complex mixtures during analysis.

- Instrument Calibration: Regular calibration of the spectrophotometer is critical for obtaining accurate absorbance measurements.

References

protein precipitation extraction azelastine biological samples

Protocol 1: HPLC-DAD Analysis in Nasal Mucosa

This protocol is based on a validated method for the simultaneous determination of azelastine hydrochloride (AZT), fluticasone propionate, and oxymetazoline in nasal mucosa and nasopharyngeal swabs [1] [2]. It is particularly suited for monitoring drug concentration at the site of action.

Detailed Experimental Methodology

Sample Preparation: Protein Precipitation A simple and quick protein precipitation method is used for sample extraction [1] [2].

- Homogenization: Nasal mucosa or nasopharyngeal swab samples are collected and homogenized.

- Spiking: A 900 µL aliquot of the homogenized sample is spiked with working standard solutions of the analytes.

- Precipitation: Acetonitrile is added to the sample to precipitate proteins.

- Centrifugation: The mixture is centrifuged to separate the precipitated proteins.

- Injection: The clear supernatant layer is collected and injected into the HPLC system.

Instrumentation and Chromatographic Conditions

- HPLC System: Hitachi Chromaster HPLC system with a Diode Array Detector (DAD) [2].

- Column: Exsil 100 ODS C18 (250 mm × 4.6 mm, 5 µm) [1] [2].

- Mobile Phase: Acetonitrile and water in a ratio of 70:30 (v/v) [1] [2].

- Flow Rate: 0.7 mL/min [1] [2].

- Detection Wavelength: 240 nm [2].

- Injection Volume: Not specified, but a 100 µL aliquot of the final supernatant is transferred to an autosampler vial [2].

- Run Time: 10 minutes, which provides a good separation of all three analytes [1] [2].

The following diagram illustrates the complete workflow for this protocol:

Method Validation Data

The method was validated according to FDA guidelines for bioanalytical methods [1] [2]. The key performance characteristics for azelastine are summarized below:

Table 1: Validation Parameters for Azelastine (AZT) in Nasal Mucosa

| Validation Parameter | Result for Azelastine (AZT) |

|---|---|

| Calibration Range | 8 - 125 µg/mL [1] [2] |

| Average Recovery ± SD | 101.56% ± 0.39 [1] [2] |

| Precision & Accuracy | Within acceptable limits [1] [2] |

| Stability | Stable throughout preparation, storage, and injection [1] |

Application Notes

- Key Advantage: This method is efficient for quantifying azelastine directly at its site of action in nasal tissue, with a run time of only 10 minutes [1] [2].

- Sample Stability: The analytes were stable for the first four hours in the nasal mucosa, allowing a practical window for analysis [1].

- Specificity: The method was successfully applied to real human nasopharyngeal swabs, and the results were not affected by the donor's gender or age [1].

Protocol 2: LC-ESI/MS/MS Analysis in Human Plasma

This protocol describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry method for determining azelastine in human plasma, with an application in a bioequivalence study [3].

Detailed Experimental Methodology

Sample Preparation: Liquid-Liquid Extraction A liquid-liquid extraction method is used for sample clean-up and pre-concentration [3].

- Aliquot: A 1.0 mL volume of human plasma is used.

- Add Internal Standard (IS): 100 µL of the IS solution (clomipramine, 10 µg/mL) is added.

- Extraction: 5.0 mL of n-hexane and 2-propanol (97:3, v/v) is added, and the mixture is vortexed for 10 minutes.

- Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

- Evaporation: The clear organic (upper) layer is transferred to another tube and evaporated to dryness under a stream of nitrogen at 40°C.

- Reconstitution: The residue is reconstituted in 150 µL of acetonitrile and 5 mM ammonium acetate (1:1, v/v) by vortex mixing.

- Injection: 7.0 µL of this solution is injected into the LC-MS/MS system.

Instrumentation and Chromatographic Conditions

- LC System: NANOSPACE SI-2 system [3].

- MS System: API 5000 mass spectrometer with an electrospray ionization (ESI) source in positive ion mode [3].

- Column: YMC Pack Pro C8 (50 mm × 2.0 mm, 3 µm) [3].

- Mobile Phase: Acetonitrile and 5 mM ammonium acetate (70:30, v/v, pH=6.4) [3].

- Flow Rate: 0.25 mL/min [3].

- Injection Volume: 7.0 µL [3].

- Run Time: < 2.0 minutes [3].

- MRM Transitions: Azelastine: m/z 382.2 → 112.2 (Collision Energy: 35 eV) Internal Standard (Clomipramine): m/z 315.3 → 228.0 (Collision Energy: 53 eV) [3].

The workflow for this sensitive protocol is as follows:

Method Validation Data

The method was fully validated and showed excellent performance for a bioequivalence study [3].

Table 2: Validation Parameters for Azelastine in Human Plasma by LC-MS/MS

| Validation Parameter | Result for Azelastine |

|---|---|

| Linear Range (LLOQ) | 10 - 5000 pg/mL [3] |

| Inter-day Precision | 4.13 - 17.91% [3] |

| Inter-day Accuracy | 87.57 - 109.70% [3] |

| Retention Time | < 2.0 minutes total run time [3] |

Application Notes

- Key Advantage: This method is extremely sensitive with a lower limit of quantification (LLOQ) of 10 pg/mL, making it suitable for pharmacokinetic studies where plasma concentrations are very low [3].

- High Throughput: The total run time is less than 2.0 minutes, allowing for rapid analysis of many samples [3].

- Specificity: No endogenous compounds were found to interfere at the retention times of azelastine or the internal standard, confirming the method's specificity [3].

Discussion & Concluding Summary

The two protocols cater to different analytical needs. The HPLC-DAD method is robust, cost-effective, and ideal for analyzing samples where the drug concentration is relatively high, such as in nasal tissue after local administration [1] [2]. In contrast, the LC-MS/MS method offers superior sensitivity and speed for quantifying trace levels of azelastine in systemic circulation like plasma, which is essential for pharmacokinetic and bioequivalence studies [3].

Table 3: Protocol Selection Guide

| Aspect | HPLC-DAD Protocol | LC-MS/MS Protocol |

|---|---|---|

| Best For | Site-of-action concentration analysis | Systemic exposure & pharmacokinetics |

| Sensitivity | µg/mL range | pg/mL range |

| Sample Type | Nasal mucosa, tissue homogenates | Plasma, serum |

| Throughput | Moderate (10 min/sample) | High (< 2 min/sample) |

| Cost & Accessibility | More accessible instrumentation | Requires specialized MS equipment |

I hope these detailed protocols and application notes are helpful for your research and development work. Should you require further clarification on any of the steps, please do not hesitate to ask.

References

simultaneous determination azelastine fluticasone oxymetazoline

Introduction & Medical Rationale

The combination of azelastine (an antihistamine), fluticasone (a corticosteroid), and oxymetazoline (a decongestant) represents a potent therapeutic approach for managing seasonal allergic rhinitis and related nasal symptoms [1]. The synergy of these drugs offers enhanced clinical efficacy, creating a need for robust analytical methods to monitor their concentrations in target tissues.

The protocol below is designed to quantify these three analytes simultaneously in human nasal mucosa and nasopharyngeal swab samples. It is particularly valuable for:

- Monitoring therapeutic doses in the nasal mucosa over time.

- Optimizing treatment regimens and drug formulation delivery.

- Conducting bioequivalence studies for generic drug development [1] [2].

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions

This method uses Reverse-Phase HPLC with a Diode Array Detector (DAD) [1] [2].

- Column: Exsil 100 ODS C18 (250 mm × 4.6 mm, 5 µm)

- Mobile Phase: Acetonitrile and water in a 70:30 (v/v) ratio.

- Flow Rate: 0.7 mL/min

- Detection Wavelength: 240 nm

- Injection Volume: Not specified in the source, but typically 10-20 µL for such methods.

- Run Time: 10 minutes

- Column Temperature: Ambient

Reagents and Solution Preparation

- Standards: Pure reference standards of Azelastine Hydrochloride (AZT), Fluticasone Propionate (FP), and Oxymetazoline (OXY).

- Solvents: HPLC-grade acetonitrile, methanol, and water.

- Stock Solutions (100 µg/mL): Accurately weigh 0.01 g of each standard and dissolve in 100 mL of methanol.

- Calibrators and Quality Controls (QC): Prepare working solutions by spiking appropriate volumes of stock solutions into 900 µL of blank nasal mucosa homogenate to achieve the desired concentration ranges [1] [2]. The tables below provide specific details.

Sample Collection and Preparation

A simple protein precipitation method is used for extraction [1] [2].

- Sample: Nasal mucosa or nasopharyngeal swab specimens.

- Extraction Solvent: Acetonitrile.

- Procedure:

- Homogenize the nasal mucosa sample.

- Accurately transfer a 900 µL aliquot to a microcentrifuge tube.

- Add a suitable volume of acetonitrile (e.g., 900 µL or a 1:1 ratio).

- Vortex mix vigorously for 1-2 minutes.

- Centrifuge at a high speed (e.g., 10,000-15,000 rpm) for 10 minutes to precipitate proteins.

- Carefully collect the clear supernatant.

- Filter the supernatant through a 0.45 µm or 0.22 µm membrane filter before HPLC injection.